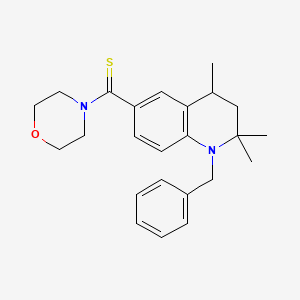
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione is a complex organic compound that belongs to the class of quinoline derivatives This compound features a unique combination of a tetrahydroquinoline core, a benzyl group, and a morpholinyl methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Benzyl Group: The tetrahydroquinoline core can be benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Morpholinyl Methanethione Moiety: This step may involve the reaction of the benzylated tetrahydroquinoline with morpholine and carbon disulfide under basic conditions to form the desired methanethione derivative.
Industrial Production Methods
Industrial production of such complex organic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanethione group to a methanethiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholinyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methanethiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, derivatives of quinoline and morpholine are often investigated for their pharmacological properties. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, such compounds can be used in the development of advanced materials, including polymers, dyes, and coatings. Their unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Morpholine Derivatives: Compounds such as morpholine itself and its derivatives, used in various industrial applications.
Uniqueness
What sets (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness can be leveraged to explore new applications and develop innovative solutions in various fields.
Properties
Molecular Formula |
C24H30N2OS |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C24H30N2OS/c1-18-16-24(2,3)26(17-19-7-5-4-6-8-19)22-10-9-20(15-21(18)22)23(28)25-11-13-27-14-12-25/h4-10,15,18H,11-14,16-17H2,1-3H3 |
InChI Key |
SFMZAWQIZZJKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCOCC3)CC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}-4-fluorobenzamide](/img/structure/B11031279.png)
![4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate](/img/structure/B11031283.png)
![4-chloro-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]benzamide](/img/structure/B11031288.png)
![N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11031297.png)
![2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide](/img/structure/B11031304.png)

![N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11031316.png)
![2-(5-Bromo-2-ethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11031319.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11031322.png)
![N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11031324.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11031325.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B11031329.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11031332.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11031346.png)
